2,5-Dimethyl-4-propyl-1H-pyrazol-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dimethyl-4-propyl-1H-pyrazol-3(2H)-one is an organic compound belonging to the pyrazolone family. Pyrazolones are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and dyes. This particular compound is characterized by its unique structure, which includes two methyl groups, a propyl group, and a pyrazolone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-4-propyl-1H-pyrazol-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3,5-dimethyl-2-pyrazoline with propyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or acetonitrile at elevated temperatures (around 80-100°C) to facilitate the cyclization process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-4-propyl-1H-pyrazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazolone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially modifying the functional groups attached to the pyrazolone ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the methyl or propyl groups, introducing new functional groups or modifying existing ones.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated pyrazolones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
2,5-Dimethyl-4-propyl-1H-pyrazol-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as anti-inflammatory, analgesic, and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its stable structure and reactivity.
Mechanism of Action
The mechanism of action of 2,5-Dimethyl-4-propyl-1H-pyrazol-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For instance, its anti-inflammatory properties may result from the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethyl-1H-pyrazol-3(2H)-one: Lacks the propyl group, which may affect its biological activity and reactivity.
4-Propyl-1H-pyrazol-3(2H)-one: Lacks the methyl groups, potentially altering its chemical properties and applications.
3-Methyl-1-phenyl-2-pyrazolin-5-one: Contains a phenyl group instead of a propyl group, leading to different chemical and biological behaviors.
Uniqueness
2,5-Dimethyl-4-propyl-1H-pyrazol-3(2H)-one is unique due to its specific combination of methyl and propyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and industrial chemicals.
Properties
Molecular Formula |
C8H14N2O |
---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
2,5-dimethyl-4-propyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C8H14N2O/c1-4-5-7-6(2)9-10(3)8(7)11/h9H,4-5H2,1-3H3 |
InChI Key |
PYPMMQJPGXANLB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(NN(C1=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.